molecular formula C8H13NO4 B2757253 3-(Oxolan-2-ylformamido)propanoic acid CAS No. 923176-92-5

3-(Oxolan-2-ylformamido)propanoic acid

Cat. No.: B2757253
CAS No.: 923176-92-5
M. Wt: 187.195
InChI Key: IZDGCWFIWAJGAF-UHFFFAOYSA-N
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Description

3-(Oxolan-2-ylformamido)propanoic acid is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.195 g/mol.

Preparation Methods

The synthesis of 3-(Oxolan-2-ylformamido)propanoic acid involves several steps. One common method includes the reaction of β-alanine with tetrahydrofuran-2-carbonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-(Oxolan-2-ylformamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the oxolan-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Oxolan-2-ylformamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Oxolan-2-ylformamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

3-(Oxolan-2-ylformamido)propanoic acid can be compared with other similar compounds, such as:

    β-Alanine derivatives: These compounds share a similar backbone structure but differ in their substituents, leading to variations in their properties and applications.

    Tetrahydrofuran derivatives: These compounds contain the oxolan ring and are used in various chemical and industrial applications.

The uniqueness of this compound lies in its specific combination of the oxolan-2-yl and formamido groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3-(oxolane-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h6H,1-5H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDGCWFIWAJGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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